molecular formula C14H15ClN4O2 B13332007 tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate

Cat. No.: B13332007
M. Wt: 306.75 g/mol
InChI Key: IYRUMTLIMJLTQB-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the tert-butyl carbamate, chloro, and ethynyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the ethynyl group: This step often involves the use of ethynylating agents such as ethynyl magnesium bromide.

    Protection of the amine group: The amine group is protected using tert-butyl carbamate to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or copper(I) iodide.

Scientific Research Applications

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related molecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the ethynyl group allows for covalent binding to target proteins, enhancing its potency and selectivity.

Comparison with Similar Compounds

tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound shares the chloro and carbamate groups but differs in the core structure, leading to different biological activities.

    tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate: This compound has a similar chloro and carbamate substitution but features a different heterocyclic core.

    tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: The presence of a trifluoromethyl group instead of an ethynyl group results in distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

tert-butyl N-(5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)-N-methylcarbamate

InChI

InChI=1S/C14H15ClN4O2/c1-6-9-8-16-19-11(7-10(15)17-12(9)19)18(5)13(20)21-14(2,3)4/h1,7-8H,2-5H3

InChI Key

IYRUMTLIMJLTQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C#C)Cl

Origin of Product

United States

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